4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole
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Overview
Description
4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group and a difluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyneThis reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a base, such as sodium ascorbate, in a solvent like water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the CuAAC reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green solvents can be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-difluorophenyl)-1H-1,2,3-triazole: Lacks the cyclopropyl group, which may affect its biological activity and stability.
4-cyclopropyl-1H-1,2,3-triazole: Lacks the difluorophenylmethyl group, which may reduce its potency in certain applications.
Uniqueness
4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole is unique due to the presence of both the cyclopropyl and difluorophenylmethyl groups. These groups contribute to its enhanced stability, lipophilicity, and ability to interact with a wide range of biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3/c13-10-4-3-9(11(14)5-10)6-17-7-12(15-16-17)8-1-2-8/h3-5,7-8H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHWBUOHBMZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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